p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride
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Overview
Description
p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride: is a chemical compound with the molecular formula C12H4ClF11O3S and a molecular weight of 472.66 g/mol . This compound is known for its unique structure, which includes a benzenesulfonyl chloride group and an undecafluorohexenyl group. It is primarily used in various chemical reactions and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with an undecafluorohexenyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and high-efficiency separation techniques, ensures the consistent quality and high throughput of the compound .
Chemical Reactions Analysis
Types of Reactions: p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The benzenesulfonyl group can undergo oxidation and reduction reactions, leading to the formation of different sulfonyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents, such as acetonitrile or dimethyl sulfoxide, at moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted benzenesulfonyl derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Chemistry: In chemistry, p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride is used as a reagent in the synthesis of complex organic molecules.
Biology and Medicine: The compound has applications in the development of pharmaceuticals and biologically active molecules. Its ability to modify proteins and peptides makes it valuable in drug discovery and development .
Industry: In industrial applications, this compound is used in the production of specialty chemicals, including surfactants, polymers, and coatings. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the benzenesulfonyl chloride group, which acts as an electrophile, attracting nucleophiles and facilitating the substitution reactions .
Comparison with Similar Compounds
p-Toluenesulfonyl chloride: Similar in structure but lacks the fluorinated group, making it less reactive in certain applications.
Benzenesulfonyl chloride: A simpler analog without the undecafluorohexenyl group, used in similar reactions but with different reactivity profiles.
Uniqueness: The presence of the undecafluorohexenyl group in p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride imparts unique properties, such as increased reactivity and stability, making it more suitable for specific applications in chemistry and industry .
Properties
CAS No. |
59493-82-2 |
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Molecular Formula |
C12H4ClF11O3S |
Molecular Weight |
472.66 g/mol |
IUPAC Name |
4-[(E)-1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-enoxy]benzenesulfonyl chloride |
InChI |
InChI=1S/C12H4ClF11O3S/c13-28(25,26)6-3-1-5(2-4-6)27-8(15)7(14)9(16,17)10(18,19)11(20,21)12(22,23)24/h1-4H/b8-7- |
InChI Key |
JHPOMBWYTNUPKL-FPLPWBNLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1O/C(=C(/C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)\F)/F)S(=O)(=O)Cl |
Canonical SMILES |
C1=CC(=CC=C1OC(=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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